molecular formula C10H14N2O2 B6597347 ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate CAS No. 149519-97-1

ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B6597347
CAS No.: 149519-97-1
M. Wt: 194.23 g/mol
InChI Key: SUOOQSWLTJJSDK-SECBINFHSA-N
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Description

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid esters It features a pyridine ring attached to a propanoate moiety, with an amino group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopyridine displaces the bromine atom in ethyl 3-bromopropanoate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-(pyridin-2-yl)propanoate: Differing by the position of the pyridine ring, which can affect its reactivity and biological activity.

    Ethyl 3-amino-3-(pyridin-4-yl)propanoate: Another positional isomer with distinct properties.

    Ethyl 3-amino-3-(quinolin-3-yl)propanoate: Featuring a quinoline ring instead of pyridine, which can enhance its biological activity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOOQSWLTJJSDK-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280819
Record name Ethyl (βR)-β-amino-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149519-97-1
Record name Ethyl (βR)-β-amino-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149519-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (βR)-β-amino-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate
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